N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride

MAO-A inhibition IC₅₀ comparison substrate-selective inhibition

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride (CAS 5388-82-9), historically codenamed Lilly 51641 (LY-51641), is the hydrochloride salt of a cyclopropylamine-class monoamine oxidase (MAO) inhibitor. The free base (CAS 5388-85-2) has molecular formula C₁₁H₁₄ClNO and molecular weight 211.69 g/mol.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
CAS No. 5388-82-9
Cat. No. B12001444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride
CAS5388-82-9
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESC1CC1NCCOC2=CC=CC=C2Cl.Cl
InChIInChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H
InChIKeyIYBNXXLIJPVZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine Hydrochloride (Lilly 51641): Procurement-Relevant Identity for a Selective Irreversible MAO-A Inhibitor


N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride (CAS 5388-82-9), historically codenamed Lilly 51641 (LY-51641), is the hydrochloride salt of a cyclopropylamine-class monoamine oxidase (MAO) inhibitor. The free base (CAS 5388-85-2) has molecular formula C₁₁H₁₄ClNO and molecular weight 211.69 g/mol . The compound functions as an irreversible, mechanism-based ('suicide') inhibitor that selectively targets the type A isoform of MAO (MAO-A) over type B (MAO-B), a property established in rat brain homogenates using ¹⁴C-serotonin (MAO-A) and ¹⁴C-phenylethylamine (MAO-B) substrates [1]. Unlike reversible MAO-A inhibitors such as moclobemide, Lilly 51641 forms a covalent adduct with the enzyme active site, resulting in prolonged pharmacodynamic effects that persist until new enzyme is synthesized [2].

Why MAO Inhibitor Interchangeability Is Unsupportable Without Quantitative Comparator Data for N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine Hydrochloride


Monoamine oxidase inhibitors are chemically and mechanistically heterogeneous. Even within the subset of irreversible MAO-A inhibitors, compounds diverge substantially in potency, substrate-specific inhibition kinetics, tissue distribution, duration of enzyme inactivation, and off-target pharmacology. Lilly 51641 was co-characterized alongside clorgyline (M&B 9302), pargyline, deprenyl, and tranylcypromine in head-to-head preclinical studies that revealed compound-specific differences that cannot be extrapolated from one MAO inhibitor to another [1]. For example, Lilly 51641 and clorgyline both irreversibly inhibit MAO-A, yet they differ approximately 18-fold in IC₅₀ against 5-HT oxidation and produce markedly divergent effects on blood acetaldehyde elevation in ethanol-intoxicated models [2]. A user requiring a specific combination of potency, selectivity ratio, duration of effect, and metabolic signature cannot assume that any MAO-A inhibitor will replicate results obtained with Lilly 51641.

Quantitative Differentiation Evidence: N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine Hydrochloride vs. Closest MAO-A and MAO-B Comparators


MAO-A Inhibitory Potency: IC₅₀ for 5-HT Oxidation Compared Directly with Clorgyline (M&B 9302) in Rat Brain Mitochondrial MAO

In a direct head-to-head study using rat brain mitochondrial MAO, Lilly 51641 inhibited 5-hydroxytryptamine (5-HT) oxidation with an IC₅₀ of 2.5 × 10⁻⁷ M, while clorgyline (M&B 9302) was more potent with an IC₅₀ of 1.4 × 10⁻⁸ M [1]. Lilly 51641 is therefore approximately 18-fold less potent than clorgyline at the MAO-A enzyme level in this system. Both compounds required higher concentrations to inhibit tyramine oxidation, and neither inhibited benzylamine oxidation below 10⁻⁵ M, confirming selective action on the enzyme species that oxidizes 5-HT (i.e., MAO-A) [1].

MAO-A inhibition IC₅₀ comparison substrate-selective inhibition

MAO-A vs. MAO-B Selectivity: Lilly 51641 Completely Spares MAO-B at Concentrations That Fully Inhibit MAO-A in Rat Brain

Lilly 51641 at 10 µM selectively inhibited type A MAO (measured with 10 µM ¹⁴C-serotonin as substrate) while producing no inhibition of type B MAO (measured with 12.5 µM ¹⁴C-phenylethylamine as substrate) in rat brain homogenates [1][2]. In contrast, non-selective inhibitors such as tranylcypromine inhibit both isoforms (MAO-A IC₅₀ = 2.3 µM; MAO-B IC₅₀ = 0.95 µM), and MAO-B-selective agents like deprenyl (selegiline) show the inverse selectivity profile (MAO-B IC₅₀ ≈ 19 nM) [3].

MAO isoform selectivity MAO-A selective inhibitor type A MAO

Duration of In Vivo MAO-A Inhibition: Prolonged Half-Life of Enzyme Recovery (3–6 Days) vs. Rapid MAO-B Recovery (0.3–0.4 Days)

Following a single 30 mg/kg i.p. dose in rats, Lilly 51641 produced long-lasting inhibition of serotonin oxidation (MAO-A) in brain, heart, and liver, with a half-life of enzyme recovery of 3–6 days. In contrast, inhibition of phenylethylamine oxidation (MAO-B) in brain and liver recovered with a half-life of only 0.3–0.4 days [1]. This differential recovery kinetics demonstrates that Lilly 51641 irreversibly inactivates MAO-A but does not irreversibly inhibit MAO-B in vivo, consistent with its isoform selectivity [1]. The prolonged MAO-A recovery half-life is comparable to that reported for clorgyline, another irreversible MAO-A inhibitor, but exceeds that of reversible inhibitors such as moclobemide, whose effects subside within hours [2].

irreversible MAO inhibition enzyme recovery half-life in vivo pharmacology

Blood Acetaldehyde Elevation in Ethanol-Intoxicated Mice: Lilly 51641 (13.3 µg/mL) vs. Clorgyline (2.6 µg/mL), Deprenyl (2.9 µg/mL), and Tranylcypromine (1.2 µg/mL)

In a systematic comparison of six MAO inhibitors in Swiss-Webster mice pretreated with drug prior to ethanol (4 g/kg i.p.), Lilly 51641 produced a mean blood acetaldehyde elevation of 13.3 µg/mL, substantially exceeding the elevations produced by deprenyl (2.9 µg/mL), clorgyline (2.6 µg/mL), nialamide (1.4 µg/mL), and tranylcypromine (1.2 µg/mL). Pargyline, the reference compound, produced the highest elevation at 20 µg/mL. Control mice receiving ethanol alone had blood acetaldehyde levels below 1 µg/mL [1]. The 4.6- to 11-fold greater acetaldehyde elevation with Lilly 51641 compared to clorgyline and deprenyl indicates a compound-specific effect on ethanol metabolism that is not solely attributable to MAO-A inhibition.

acetaldehyde metabolism ethanol interaction MAO inhibitor comparison

Brain Noradrenaline Elevation: Linear Dose-Response Relationship Unique to Lilly 51641 and Phenelzine Among Six MAO Inhibitors Tested

Among six MAO inhibitors compared in the rat (M&B 9302/clorgyline, E-250, NSD 2023, Lilly 51641, tranylcypromine, phenelzine), only phenelzine and Lilly 51641 showed a linear relationship between noradrenaline (NA) levels and dose [1]. All inhibitors except E-250 produced a dose-related rise in brain 5-HT levels, but the linear NA dose-response was a discriminating feature restricted to Lilly 51641 and phenelzine [1]. This property may reflect differences in substrate specificity, tissue distribution, or secondary pharmacological effects that are not shared by clorgyline or the MAO-B-preferring inhibitors.

brain monoamine levels noradrenaline elevation dose-response linearity

Human Pharmacodynamic Response: >90% Mean Reduction in Plasma Amine Oxidase Activity at Oral Doses Exceeding 200 mg/Day in Psychiatric Patients

In an inpatient clinical study administering Lilly 51641 orally for 9 to 73 days to eight patients with psychiatric diagnoses, daily doses exceeding 200 mg produced greater than 90% mean reduction in plasma amine oxidase activity, an effect that persisted for approximately three weeks following drug discontinuation [1]. Platelet MAO activity was also reduced, although to a lesser magnitude (<25%). The prolonged post-discontinuation suppression of plasma amine oxidase is consistent with the irreversible mechanism of MAO-A inactivation and the 3–6 day enzyme recovery half-life observed in rats [2]. This clinical pharmacodynamic dataset provides human target-engagement evidence that distinguishes Lilly 51641 from reversible MAO-A inhibitors, whose enzyme inhibition dissipates within hours of clearance.

clinical pharmacodynamics plasma amine oxidase human MAO inhibition

Evidence-Backed Research Application Scenarios for N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine Hydrochloride Based on Quantitative Differentiation


Isoform-Specific MAO-A Target Validation Requiring Complete MAO-B Sparing

Lilly 51641 at 10 µM achieves complete inhibition of MAO-A with zero detectable effect on MAO-B in rat brain homogenates [1], making it an optimal tool for experiments that demand exclusive MAO-A inactivation without confounding MAO-B inhibition. In contrast, tranylcypromine inhibits both isoforms within a 3-fold concentration range and cannot achieve this discrimination.

Chronic In Vivo Studies Requiring Sustained MAO-A Suppression Over Multiple Days Without Repeated Dosing

A single 30 mg/kg i.p. dose of Lilly 51641 produces MAO-A enzyme inhibition with a recovery half-life of 3–6 days in brain, heart, and liver [2]. This prolonged duration of action enables experimental protocols requiring sustained MAO-A blockade over days, whereas reversible inhibitors like moclobemide require multiple daily administrations and show enzyme recovery within hours.

Ethanol–MAO Interaction Studies Requiring Robust and Selective Acetaldehyde Elevation

Lilly 51641 elevates blood acetaldehyde to 13.3 µg/mL in ethanol-intoxicated mice—4.6-fold higher than clorgyline and 11-fold higher than tranylcypromine in the same study [3]. This pronounced effect supports research on aldehyde-mediated pharmacology, ethanol aversion models, and aldehyde dehydrogenase biology where other MAO inhibitors produce insufficient acetaldehyde accumulation.

Dose-Response Modeling of Brain Noradrenaline Elevation Requiring Linear Pharmacodynamics

Lilly 51641 is one of only two inhibitors (along with phenelzine) that displays a linear relationship between dose and brain noradrenaline levels among six MAO inhibitors tested in rats [4]. This linearity simplifies the design and interpretation of dose-ranging studies on catecholaminergic function and supports quantitative pharmacokinetic-pharmacodynamic modeling.

Quote Request

Request a Quote for N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.